molecular formula C18H20FNO B258577 N-(2-sec-butylphenyl)-2-(3-fluorophenyl)acetamide

N-(2-sec-butylphenyl)-2-(3-fluorophenyl)acetamide

Cat. No.: B258577
M. Wt: 285.4 g/mol
InChI Key: ATJAWHNZAQOZDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-sec-butylphenyl)-2-(3-fluorophenyl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a phenyl group substituted with a butan-2-yl group and a fluorophenyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-sec-butylphenyl)-2-(3-fluorophenyl)acetamide typically involves the reaction of 2-(butan-2-yl)aniline with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product. The reaction mechanism involves the formation of an amide bond between the amine group of 2-(butan-2-yl)aniline and the carbonyl group of 3-fluorobenzoyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and consistent product quality. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-sec-butylphenyl)-2-(3-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted phenylacetamides depending on the nucleophile used.

Scientific Research Applications

N-(2-sec-butylphenyl)-2-(3-fluorophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and analgesic properties.

    Medicine: Explored for its potential use in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-sec-butylphenyl)-2-(3-fluorophenyl)acetamide involves its interaction with specific molecular targets in biological systems. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is thought to influence signaling pathways related to inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

    N-(butan-2-yl)acetamide: Similar structure but lacks the fluorophenyl group.

    2-(butan-2-yl)aniline: Precursor in the synthesis of N-(2-sec-butylphenyl)-2-(3-fluorophenyl)acetamide.

    3-fluorobenzoyl chloride: Another precursor used in the synthesis.

Uniqueness

This compound is unique due to the presence of both butan-2-yl and fluorophenyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C18H20FNO

Molecular Weight

285.4 g/mol

IUPAC Name

N-(2-butan-2-ylphenyl)-2-(3-fluorophenyl)acetamide

InChI

InChI=1S/C18H20FNO/c1-3-13(2)16-9-4-5-10-17(16)20-18(21)12-14-7-6-8-15(19)11-14/h4-11,13H,3,12H2,1-2H3,(H,20,21)

InChI Key

ATJAWHNZAQOZDA-UHFFFAOYSA-N

SMILES

CCC(C)C1=CC=CC=C1NC(=O)CC2=CC(=CC=C2)F

Canonical SMILES

CCC(C)C1=CC=CC=C1NC(=O)CC2=CC(=CC=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.